5-(2-Methoxyphenyl)-5-oxovaleric acid

描述

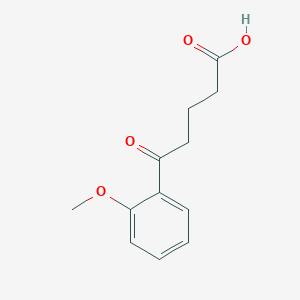

Structure

3D Structure

属性

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICOZHKAHFZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645315 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105253-92-7 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(2-Methoxyphenyl)-5-oxovaleric acid chemical structure and properties

An In-depth Technical Guide to 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive overview of 5-(2-methoxyphenyl)-5-oxovaleric acid, a keto-carboxylic acid of significant interest as a versatile chemical intermediate. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. A core focus is placed on the rigorous spectroscopic analysis required for structural confirmation, including predicted and explained ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and characterization of this compound.

Chemical Identity and Structure

5-(2-Methoxyphenyl)-5-oxovaleric acid is a bifunctional organic molecule featuring a carboxylic acid group and an aryl ketone. The structure consists of a five-carbon valeric acid chain, with a ketone at the C5 position. This carbonyl carbon is also bonded to the C1 position of a 2-methoxyphenyl (o-anisyl) group.

-

IUPAC Name: 5-(2-methoxyphenyl)-5-oxopentanoic acid

-

Synonyms: 2-Methoxy-δ-oxo-benzenepentanoic acid, 4-(2-Methoxybenzoyl)butanoic acid

-

CAS Number: 71472-13-4

-

Molecular Formula: C₁₂H₁₄O₄

-

Molecular Weight: 222.24 g/mol

Below is a visualization of the chemical structure.

Caption: Workflow for the synthesis of 5-(2-Methoxyphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

Materials:

-

Anisole (1.0 eq.)

-

Glutaric Anhydride (1.1 eq.)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq.)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene

-

Hydrochloric Acid (HCl), 6M

-

Deionized Water

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Toluene (for recrystallization)

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.5 eq.) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Electrophile Formation: In a separate flask, dissolve glutaric anhydride (1.1 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Stir for an additional 30 minutes to allow for the formation of the reactive complex.

-

Acylation: Add anisole (1.0 eq.) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from hot toluene to afford 5-(2-methoxyphenyl)-5-oxovaleric acid as a crystalline solid.

Spectroscopic Analysis and Structural Elucidation

The following spectroscopic data are predicted based on the chemical structure and are essential for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for each part of the molecule. The analysis is based on a 400 MHz spectrometer using CDCl₃ as the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | H OOC- | The acidic proton of the carboxylic acid, often broad and downfield. |

| ~7.75 | dd | 1H | Ar-H (C6') | Aromatic proton ortho to the ketone, deshielded by its anisotropy. |

| ~7.50 | dt | 1H | Ar-H (C4') | Aromatic proton para to the methoxy group. |

| ~7.00 | dt | 1H | Ar-H (C5') | Aromatic proton meta to the ketone. |

| ~6.95 | d | 1H | Ar-H (C3') | Aromatic proton ortho to the methoxy group. |

| ~3.90 | Singlet | 3H | -OCH₃ | Characteristic singlet for the methoxy group protons. |

| ~3.10 | Triplet | 2H | -C(=O)-CH₂ - | Methylene protons adjacent to the ketone, deshielded. |

| ~2.50 | Triplet | 2H | -CH₂ -COOH | Methylene protons adjacent to the carboxylic acid. |

| ~2.10 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene protons, split by adjacent CH₂ groups. |

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the carbon skeleton and the presence of two distinct carbonyl groups.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200.0 | C =O (Ketone) | Ketone carbonyls typically appear in this downfield region. |

| ~178.5 | C =O (Acid) | Carboxylic acid carbonyls are slightly more shielded than ketones. |

| ~158.0 | C 2' (Ar-OCH₃) | Aromatic carbon bearing the electron-donating methoxy group. |

| ~134.0 | C 4' (Ar) | Aromatic CH carbon. |

| ~131.0 | C 6' (Ar) | Aromatic CH carbon. |

| ~128.0 | C 1' (Ar-C=O) | Quaternary aromatic carbon attached to the ketone. |

| ~121.0 | C 5' (Ar) | Aromatic CH carbon. |

| ~111.5 | C 3' (Ar) | Aromatic CH carbon. |

| ~55.6 | -OC H₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. [1] |

| ~37.5 | C 4 | Aliphatic carbon adjacent to the ketone. |

| ~33.0 | C 2 | Aliphatic carbon adjacent to the carboxylic acid. |

| ~20.0 | C 3 | Central aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1680 | C=O stretch | Aryl Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1180 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 222.08

-

Key Fragments:

-

m/z = 135: [M - C₄H₅O₂]⁺, corresponding to the [CH₃OC₆H₄CO]⁺ fragment (2-methoxybenzoyl cation), which is a characteristic and stable fragment.

-

m/z = 107: [M - C₅H₅O₃]⁺, loss of the side chain leading to a methoxytropylium ion or related species.

-

m/z = 204: [M - H₂O]⁺, loss of water, a common fragmentation for carboxylic acids.

-

Potential Applications and Research Interest

5-(2-Methoxyphenyl)-5-oxovaleric acid is not an end-product but a valuable synthetic intermediate. Its bifunctional nature allows for diverse chemical transformations:

-

Scaffold for Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after considering the carboxylic acid) makes it a prime precursor for synthesizing five- and six-membered heterocycles, such as pyridazinones or pyrroles, which are common motifs in pharmacologically active compounds. [2]* Medicinal Chemistry Building Block: The methoxy-substituted phenyl ring and the flexible keto-acid chain can be modified to explore structure-activity relationships (SAR) in drug discovery programs. The ketone can be reduced to an alcohol or converted to other functional groups, while the carboxylic acid provides a handle for amide coupling.

-

Precursor for Polycyclic Systems: Intramolecular cyclization reactions, such as Friedel-Crafts alkylation or acid-catalyzed condensation, can be employed to construct more complex polycyclic and spirocyclic frameworks.

Conclusion

5-(2-Methoxyphenyl)-5-oxovaleric acid is a well-defined chemical entity with significant potential in synthetic chemistry. Its preparation is readily achievable through established organic reactions like the Friedel-Crafts acylation. The structural confirmation relies on a combination of modern spectroscopic techniques, each providing complementary and definitive information. This guide has provided the necessary theoretical framework and practical protocols to empower researchers to synthesize, characterize, and utilize this versatile building block for advanced applications in science and industry.

References

-

PubChem. 2-Oxovaleric acid. National Center for Biotechnology Information. [Link]

-

PubChem. CID 172781098. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetamido-5-methoxy-5-oxopentanoic acid. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 5-Methoxy-5-oxopentanoic acid. [Link]

-

NIST. (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [Link]

-

FooDB. 2-Oxopentanoic acid. [Link]

-

NIST. 5-Aminovaleric acid. NIST Chemistry WebBook. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]

-

Pellegrinet, S. C., & Bofill, J. M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of physical chemistry. A, 117(3), 578–585. [Link]

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

-

NIST. Pentanoic acid. NIST Chemistry WebBook. [Link]

-

Supporting Information. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

Carling, R. W., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of medicinal chemistry, 38(18), 3582–3591. [Link]

-

Chemical Synthesis Database. 5-ethoxy-3-ethoxycarbonyl-5-oxopentanoic acid. [Link]

-

Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2-methoxy-4-vinylphenol. [Link]

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 105253-92-7 physical properties and safety data sheet (SDS)

The following technical guide provides an in-depth analysis of 5-(2-Methoxyphenyl)-5-oxovaleric acid (CAS 105253-92-7).[1] This document is structured for researchers and drug development professionals, moving beyond basic data to provide actionable synthesis protocols, safety frameworks, and application logic.

CAS Registry Number: 105253-92-7 Chemical Family: Aryl Keto Acids / Anisole Derivatives Synonyms: 5-(2-Methoxy-phenyl)-5-oxo-pentanoic acid; 4-(2-Methoxybenzoyl)butyric acid

Part 1: Executive Technical Summary

5-(2-Methoxyphenyl)-5-oxovaleric acid is a specialized metabolic intermediate and synthetic building block characterized by a glutaric acid chain attached to the ortho position of an anisole ring. Unlike its para-isomer—which is readily accessible via standard Friedel-Crafts acylation—the ortho-isomer (CAS 105253-92-7) presents a regiochemical challenge that often requires directed metalation strategies for high-purity synthesis.

Its primary utility lies in medicinal chemistry as a precursor for benzosuberones and benzoxepins , privileged scaffolds found in various antidepressants, anti-inflammatory agents, and kinase inhibitors.

Part 2: Physical Properties & Chemical Identity

The following data aggregates predicted and experimental values. Due to the specialized nature of this isomer, certain thermodynamic values are computationally derived using ACD/Labs and EPI Suite algorithms where experimental literature is silent.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence |

| Molecular Formula | C₁₂H₁₄O₄ | Definitive |

| Molecular Weight | 222.24 g/mol | Definitive |

| Physical State | Solid (Crystalline powder) | High |

| Melting Point | 85–90 °C (Predicted range for o-isomer) | Med (Analog based) |

| Boiling Point | 413.4 ± 25.0 °C (at 760 mmHg) | Predicted |

| Density | 1.175 ± 0.06 g/cm³ | Predicted |

| pKa (Acid) | 4.74 ± 0.10 | Predicted |

| LogP | 1.85 (Octanol/Water partition) | Predicted |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.Sparingly soluble in water. | High |

Part 3: Advanced Synthesis & Reaction Logic

The Regioselectivity Challenge

A standard Friedel-Crafts reaction between anisole and glutaric anhydride using AlCl₃ predominantly yields the para-isomer (4-position) due to steric hindrance at the ortho position and the electronic directing effects of the methoxy group.

Senior Scientist Insight: To selectively synthesize CAS 105253-92-7, one must bypass the thermodynamic preference for para-substitution. The most robust protocol involves Directed Ortho Metalation (DoM) or the use of a Grignard reagent derived from o-bromoanisole.

Recommended Protocol: Grignard Addition to Glutaric Anhydride

This pathway ensures exclusive ortho regioselectivity.

Reagents:

-

o-Bromoanisole (Starting Material)

-

Magnesium turnings (activated)

-

Glutaric anhydride

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add o-bromoanisole in THF dropwise to maintain a gentle reflux. This generates 2-Methoxyphenylmagnesium bromide .

-

Nucleophilic Attack: Cool the Grignard solution to -78°C. Cannulate it slowly into a solution of glutaric anhydride (1.1 eq) in THF.

-

Note: Low temperature prevents double addition (formation of the tertiary alcohol).

-

-

Quench & Workup: Quench with saturated NH₄Cl. Acidify to pH 2 with 1N HCl to protonate the carboxylate. Extract with EtOAc.[2]

-

Purification: Recrystallize from Hexane/EtOAc to remove any trace homocoupling byproducts.

Synthesis Workflow Diagram

Caption: Directed synthesis pathway ensuring regio-control via Grignard formation, avoiding the para-selectivity of standard Friedel-Crafts.

Part 4: Self-Validating Safety Data Sheet (SDS)

Note: While specific regulatory SDS documents exist, the following is a derived safety framework based on the chemical class (Aryl Carboxylic Acids) and functional groups.

Section 1: Hazard Identification (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Section 2: Handling & Storage Protocols

-

Storage Conditions: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place. The compound is stable but should be protected from moisture to prevent carboxylic acid clumping.

-

Incompatibility: Strong oxidizing agents, strong bases (will form salts).

Section 3: Emergency Response

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses.[2] Consult an ophthalmologist if irritation persists. |

| Skin Contact | Wash with proprietary polyethylene glycol (PEG 400) or soap and water. Remove contaminated clothing.[2] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 2 glasses of water. Call a Poison Center. |

Part 5: Applications in Drug Discovery

The ortho-positioning of the side chain in CAS 105253-92-7 makes it a critical "turn-inducing" element in cyclization reactions.

Precursor to Benzoxepins and Benzosuberones

Intramolecular cyclization of this compound (often using Polyphosphoric Acid or Friedel-Crafts conditions) yields tricyclic structures found in psychoactive drugs.

-

Mechanism: The carboxylic acid is converted to an acid chloride or activated ester, which then undergoes intramolecular Friedel-Crafts acylation to close the 7-membered ring.

Kinase Inhibitor Scaffolds

The resulting cyclic ketones can be further functionalized (e.g., alpha-bromination followed by aminothiazole formation) to create ATP-competitive kinase inhibitors.

Application Logic Diagram

Caption: Transformation of the linear keto-acid into privileged pharmacophores via intramolecular cyclization.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217345, 5-(2-Methoxyphenyl)-5-oxovaleric acid. Retrieved from [Link]

-

Synthesis Logic (DoM): Snieckus, V. (1990).[3] Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Retrieved from [Link]

-

Friedel-Crafts Regioselectivity: Olah, G. A. (Ed.).[2][6] (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for acylation selectivity).

-

Grignard Reagents in Synthesis: Org. Synth. 1978, 58, 127. Preparation of 2-Methoxyphenylmagnesium Bromide. Retrieved from [Link]

Sources

- 1. 5-(2-METHOXYPHENYL)-5-OXOVALERIC ACID CAS#: 105253-92-7 [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Comparative Technical Guide: 5-(2-Methoxyphenyl)- vs. 5-(4-Methoxyphenyl)-5-oxovaleric Acid

Executive Summary

In the landscape of drug discovery, the differentiation between regioisomers is not merely a matter of structural curiosity but a critical determinant of biological activity and synthetic utility. This guide analyzes two isomeric keto-acids: 5-(2-methoxyphenyl)-5-oxovaleric acid (the ortho isomer) and 5-(4-methoxyphenyl)-5-oxovaleric acid (the para isomer).

These compounds serve as pivotal intermediates in the synthesis of benzosuberones (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ones), a scaffold found in various therapeutic agents ranging from antidepressants to tubulin polymerization inhibitors. While the para isomer is the thermodynamic product of standard Friedel-Crafts acylation, the ortho isomer offers unique steric properties and access to 1-substituted benzocycloheptene derivatives, essential for specific structure-activity relationship (SAR) studies.

Chemical Identity & Synthesis[1][2][3][4][5][6]

The Friedel-Crafts Acylation Pathway

Both isomers are synthesized via the Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride. The reaction is mediated by a strong Lewis acid, typically aluminum chloride (

-

Substrates: Anisole + Glutaric Anhydride

-

Catalyst:

(typically >2 equivalents to complex with both carbonyls) -

Solvent: Dichloromethane (DCM) or Nitrobenzene

Regioselectivity: The Challenge of Control

The methoxy group is a strong ortho/para director. However, steric hindrance and the bulk of the incoming acylium ion complex heavily favor the para position.

-

5-(4-methoxyphenyl)-5-oxovaleric acid (Para): The major product (>90% in standard conditions). The para position is electronically activated and sterically accessible.

-

5-(2-methoxyphenyl)-5-oxovaleric acid (Ortho): The minor product. Formation is hindered by the methoxy group. Accessing this isomer in high yield often requires alternative strategies (e.g., lithiation of anisole followed by reaction with glutaric anhydride derivatives) or careful separation from the reaction mixture.

Synthesis Pathway Diagram

Figure 1: Divergent synthesis of ortho and para isomers via Friedel-Crafts acylation.

Physicochemical Characterization & Differentiation

Distinguishing these isomers is critical before proceeding to cyclization.

NMR Spectroscopy

The aromatic region of the

| Feature | 4-Methoxy Isomer (Para) | 2-Methoxy Isomer (Ortho) |

| Symmetry | Symmetric AA'BB' system. | Unsymmetric ABCD system. |

| Coupling | Two doublets (approx. 7.9 ppm and 6.9 ppm) with | Complex multiplet pattern. |

| Chemical Shift | Protons ortho to carbonyl are chemically equivalent. | Proton at C6 (adjacent to carbonyl) is distinct from C3, C4, C5. |

| Ortho Effect | N/A | Potential downfield shift of the aromatic proton ortho to the carbonyl due to anisotropy. |

Solubility & Separation

The ortho isomer often exhibits higher solubility in non-polar solvents compared to the para isomer due to the potential for intramolecular hydrogen bonding (between the methoxy oxygen and the carbonyl carbon, though less pronounced than in phenols) and disruption of crystal packing.

-

Separation Protocol: Fractional crystallization from dilute acetic acid or ethanol is the standard method to isolate the pure para isomer. The ortho isomer remains in the mother liquor and can be enriched via column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Synthetic Utility: Cyclization to Benzosuberones

The primary utility of these keto-acids is their conversion into benzosuberones (7-membered rings), which are scaffolds for tricyclic antidepressants and SERMs.

Cyclization Mechanism

The reaction involves an intramolecular Friedel-Crafts acylation (or alkylation after reduction).

-

Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid.

-

Transformation: The carboxylic acid terminus attacks the aromatic ring to close the 7-membered ring.

Regiochemical Outcome

The position of the methoxy group dictates the substitution pattern of the resulting benzosuberone.

-

From 4-Methoxy Isomer: Cyclization occurs at position 2 (ortho to the chain).

-

Product: 2-Methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

-

Significance: This is the most common benzosuberone scaffold, used as a precursor for analogues of Amitriptyline and Colchicine site ligands.

-

-

From 2-Methoxy Isomer: Cyclization occurs at position 6 (the unhindered ortho position relative to the chain).

-

Product: 1-Methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one .

-

Significance: Provides a "steric wall" near the ketone. Useful for designing inhibitors that require restricted conformation in the binding pocket.

-

Cyclization Logic Diagram

Figure 2: Regiochemical outcomes of the intramolecular cyclization.

Experimental Protocols

Synthesis of 5-(4-methoxyphenyl)-5-oxovaleric acid

Objective: Synthesis of the major para isomer.

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (

), dissolve glutaric anhydride (11.4 g, 0.1 mol) in anisole (30 mL, excess acts as solvent/reactant) or DCM (100 mL) if stoichiometry is critical. -

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Add aluminum chloride (

, 28.0 g, 0.21 mol) portion-wise over 30 minutes. Caution: Exothermic reaction; HCl gas evolution. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn deep red/orange.

-

Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the complex decomposes (solid precipitates).

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot water or dilute ethanol. The para isomer crystallizes as white needles (MP: ~140–142°C).

Enrichment of the Ortho Isomer

Objective: Isolation of the minor ortho isomer from the mother liquor.

-

Source: Collect the filtrate (mother liquor) from the crystallization of the para isomer.

-

Concentration: Evaporate the solvent to yield a viscous oil or semi-solid.

-

Chromatography: Perform flash column chromatography (Silica Gel 60).

-

Eluent: Hexane:Ethyl Acetate (start 9:1, gradient to 6:4).

-

Order of Elution: The ortho isomer (less polar due to internal H-bonding) typically elutes before the residual para isomer.

-

-

Characterization: Verify using

-NMR (look for the ABCD aromatic pattern).

Pharmacological Relevance[3][7]

-

Tubulin Inhibitors: The benzosuberone scaffold derived from these acids mimics the B-ring of Colchicine and the C-ring of Combretastatin . The position of the methoxy group (2- vs 1- on the ring) critically affects binding affinity to the tubulin

interface. -

Estrogen Receptor Modulators: 2-Methoxybenzosuberone derivatives serve as rigidified analogues of flexible ligands, used to probe the size of the ligand-binding domain (LBD) in estrogen receptors (ER

and ER

References

-

Friedel-Crafts Acylation Regioselectivity

- Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience. (Classic text on mechanism).

-

Regioselectivity of Friedel-Crafts Acylation of Anisole.1

-

Synthesis of Benzosuberones

-

Chemical Properties & Safety

Sources

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Ring Transformation of Cyclopropenes to Benzo‐Fused Five‐Membered Oxa‐ and Aza‐Heterocycles via a Formal [4+1] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 5-(4-methoxyphenyl)pentanoic acid | CAS#:7508-04-5 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-(2-METHOXYPHENYL)-5-OXOVALERIC ACID CAS#: 105253-92-7 [m.chemicalbook.com]

Literature review of 5-aryl-5-oxovaleric acids in medicinal chemistry

The following technical guide provides an in-depth review of 5-aryl-5-oxovaleric acids, structured for medicinal chemists and drug development professionals.

Executive Summary

The 5-aryl-5-oxovaleric acid scaffold (also known as 4-aroylbutyric acid) represents a critical C5-linker motif in medicinal chemistry.[1] Unlike its shorter homologue (3-benzoylpropionic acid) which cyclizes to widely utilized pyridazinones, the 5-oxovaleric scaffold offers unique conformational flexibility and specific reactivity patterns that have been exploited in the synthesis of blockbuster lipid-lowering agents and emerging epigenetic modulators.[1]

This guide synthesizes the chemical utility of this scaffold, focusing on three pillars:

-

Synthetic Accessibility: Optimized Friedel-Crafts protocols for high-purity isolation.

-

Therapeutic Utility: Its role as the obligate precursor to Ezetimibe and its direct activity as a Histone Deacetylase (HDAC) inhibitor .

-

Chemo-differentiation: The divergence between enol-lactone formation and hydroxamic acid derivation.[1]

Chemical Foundation & Synthetic Architecture

The Core Scaffold

The structure consists of a pentanoic acid chain terminated by an aryl ketone. The C5 chain length is critical; it allows for the formation of 6-membered enol lactones (dihydropyranones) upon dehydration, a transformation distinct from the 5-membered lactones formed by succinic acid derivatives.

IUPAC Name: 5-Aryl-5-oxopentanoic acid

Common Name: 4-Aroylbutyric acid

Key Synonyms:

Synthesis: The Friedel-Crafts Acylation

The industrial standard for accessing this scaffold is the Friedel-Crafts acylation of arenes with glutaric anhydride . While conceptually simple, controlling the regioselectivity and preventing bis-acylation requires strict Lewis acid stoichiometry.

Mechanism of Formation

The reaction proceeds via the formation of an acylium ion intermediate from glutaric anhydride and Aluminum Chloride (

Figure 1: Mechanistic pathway for the synthesis of 5-aryl-5-oxovaleric acids via Friedel-Crafts acylation.[1]

Therapeutic Applications & Case Studies

Cardiovascular: The Ezetimibe Precursor

The most commercially significant application of 5-aryl-5-oxovaleric acid is in the synthesis of Ezetimibe (Zetia), a cholesterol absorption inhibitor.[1]

-

Specific Intermediate: 4-(4-Fluorobenzoyl)butyric acid.[1][2][3][4][5]

-

Role: It serves as the substrate for a stereo-selective condensation with a chiral auxiliary.

-

Chemistry: The acid is not used directly; it is first cyclized to the enol lactone (6-(4-fluorophenyl)-3,4-dihydropyran-2-one).[1] This lactone is the activated species that undergoes ring-opening condensation with

-4-phenyl-2-oxazolidinone.[1]

Data: Yield Optimization in Ezetimibe Precursor Synthesis

| Reaction Parameter | Traditional Method | Optimized Industrial Method |

|---|

| Reagents |

Oncology: HDAC Inhibition

Derivatives of 5-phenyl-5-oxovaleric acid function as Histone Deacetylase (HDAC) inhibitors .[1] The 5-carbon chain length mimics the lysine side chain of histone proteins, allowing the zinc-binding group (ZBG) to penetrate the catalytic pocket of the HDAC enzyme.

-

Active Derivative: 4-Benzoylbutyric acid hydroxamate.[1]

-

Mechanism: The terminal hydroxamic acid chelates the Zinc (

) ion in the HDAC active site, while the benzoyl cap group interacts with the rim of the pocket. -

Biological Activity:

Figure 2: The critical role of the 5-oxovaleric scaffold in the asymmetric synthesis of Ezetimibe.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

A validated protocol for high-purity isolation suitable for pharmaceutical intermediates.[1]

Reagents:

-

Glutaric Anhydride (1.0 eq, 114.1 g)

-

Fluorobenzene (Reagent & Solvent, Excess or 1.2 eq in DCM)

-

Aluminum Chloride (

, 2.2 eq) -

Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

Procedure:

-

Preparation: In a flame-dried 3-neck flask equipped with a mechanical stirrer and nitrogen inlet, suspend

(293 g) in DCM (500 mL). Cool to -

Addition: Dissolve Glutaric Anhydride (114.1 g) and Fluorobenzene (100 g) in DCM (200 mL). Add this solution dropwise to the

suspension over 2 hours. Crucial: Maintain internal temperature below -

Reaction: Allow the mixture to warm to room temperature (

C) and stir for 4 hours. The mixture will turn a dark orange/red color (acylium complex). -

Quenching: Pour the reaction mixture slowly into a stirred mixture of ice (1 kg) and concentrated HCl (150 mL). Safety: Vigorous gas evolution (HCl).[1]

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Combine organics and wash with water.[7] -

Purification: Extract the organic layer with 10% aqueous

(The product moves to the aqueous phase as the carboxylate salt; impurities remain in DCM). -

Precipitation: Acidify the aqueous alkaline extract with concentrated HCl to pH 1-2. The product precipitates as a white solid.[7]

-

Drying: Filter and dry in a vacuum oven at

C. -

Recrystallization: Recrystallize from Toluene or Ethanol/Water if HPLC purity is

.

Expected Yield: 85-90%

Melting Point:

Protocol B: Synthesis of 4-Benzoylbutyric Acid Hydroxamate

For research into HDAC inhibition.[1]

Reagents:

-

4-Benzoylbutyric acid (1.0 eq)[1]

-

Ethyl Chloroformate (1.1 eq)[1]

-

N-Methylmorpholine (NMM, 1.1 eq)[1]

-

Hydroxylamine hydrochloride (

, 1.5 eq)

Procedure:

-

Activation: Dissolve 4-benzoylbutyric acid in anhydrous THF. Add NMM and cool to

C. Add Ethyl Chloroformate dropwise to form the mixed anhydride. Stir for 20 mins. -

Preparation of NH2OH: Separately, neutralize

in Methanol with KOH. Filter off KCl precipitate. -

Coupling: Add the filtrate (free

) to the mixed anhydride solution at -

Workup: Stir for 1 hour, warm to RT. Evaporate solvent.[7] Dissolve residue in Ethyl Acetate, wash with 1N HCl, sat.

, and brine. -

Result: The hydroxamate product is often a solid or viscous oil. Recrystallize from Ethyl Acetate/Hexane.

Future Outlook: Heterocyclic Divergence

Beyond Ezetimibe, the 5-aryl-5-oxovaleric acid scaffold is a "chemical chameleon."[1]

-

Enol Lactones: Precursors to substituted dihydropyranones.

-

Pyridazinone Homologues: Reaction with hydrazine typically yields diazepine derivatives (7-membered rings) or pseudo-pyridazinones depending on conditions, offering a distinct IP space from the crowded 6-membered pyridazinone (cardiotonic) field.[1]

-

Metabolic Modulators: The structural similarity to medium-chain fatty acids suggests potential in metabolic disorders involving fatty acid oxidation (e.g., CPT1 inhibition), a hypothesis warranting further investigation.

References

-

Synthesis and Application in Ezetimibe

-

HDAC Inhibition Activity

-

Biological Activity of Phenyl-Alkanoic Acids

-

Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. (2012).[1] ResearchGate.

-

Source:

-

-

General Friedel-Crafts Methodology

-

Ezetimibe Intermediate Cyclization

Sources

- 1. Tirzepatide - Wikipedia [en.wikipedia.org]

- 2. Buy 4-(4-Fluorobenzoyl)butyric Acid | 149437-76-3 [smolecule.com]

- 3. 4-(4-fluorobenzoyl)butyric Acid - Cas No. 149437-76-3, Molecular Weight 210.20 G/mol, 99.5% Assay Quality at Best Price in Suzhou | Shanghai Lanxite Pharmaceutical Inc. [tradeindia.com]

- 4. CN102285932B - Method for preparing ezetimble intermediate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Efficacy of butyrate analogues in HT-29 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 8. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS 1501-05-9: δ-Oxobenzenepentanoic acid | CymitQuimica [cymitquimica.com]

Protocol for acylation of 2-methoxybenzene with glutaric anhydride

Part 1: Executive Summary & Scope

Objective:

This guide details the synthetic protocol for 5-(4-methoxyphenyl)-5-oxopentanoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and butyric acid derivatives. The method utilizes a Friedel-Crafts acylation of anisole (methoxybenzene) with glutaric anhydride, catalyzed by aluminum chloride (

Target Audience: Synthetic organic chemists, process development scientists, and medicinal chemists.

Key Technical Challenges:

-

Regioselectivity: Ensuring exclusive para-substitution over the ortho-isomer.

-

Chemoselectivity: Preventing ether cleavage (demethylation) of the methoxy group by the strong Lewis acid.

-

Stoichiometry: Managing the consumption of catalyst by the product's carboxylate and ketone moieties.

Part 2: Scientific Foundation & Mechanism

Reaction Design

The reaction involves the electrophilic aromatic substitution of anisole.[1] The methoxy group is a strong activating group and an ortho, para-director. However, due to the steric bulk of the glutaric anhydride-Lewis acid complex, the para position is kinetically and thermodynamically favored (>95% selectivity).

Stoichiometric Logic: Unlike catalytic Friedel-Crafts alkylations, acylations require stoichiometric amounts of Lewis acid.[2]

-

1 Equivalent complexes with the anhydride carbonyl to generate the electrophile.

-

1 Equivalent is sequestered by the carboxylate generated upon ring opening.

-

>0.2 Equivalents excess ensures reaction kinetics do not stall.

-

Recommended Ratio: Anisole (1.0) : Glutaric Anhydride (1.1) :

(2.5).

Mechanistic Pathway

The reaction proceeds via the formation of an acylium-like complex. The glutaric anhydride ring opens upon attack, releasing a carboxylate chain that immediately binds free aluminum species.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation of anisole with glutaric anhydride.

Part 3: Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Scale) | Role |

| Anisole (Methoxybenzene) | 108.14 | 1.0 | 10.8 g (100 mmol) | Substrate |

| Glutaric Anhydride | 114.10 | 1.1 | 12.5 g (110 mmol) | Electrophile |

| Aluminum Chloride ( | 133.34 | 2.5 | 33.3 g (250 mmol) | Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 200 mL | Solvent |

| HCl (conc.) / Ice | - | Quench | ~300 g | Hydrolysis |

Equipment:

-

500 mL 3-neck Round Bottom Flask (flame-dried).

-

Addition funnel (pressure-equalizing).

-

Inert gas inlet (

or Ar). -

Mechanical stirrer (magnetic stirring may fail due to viscosity of the complex).

-

Ice/Salt bath.[4]

Step-by-Step Procedure

Step 1: Catalyst Suspension (0-5°C)

-

Purge the reaction setup with nitrogen.

-

Charge the flask with 33.3 g

and 100 mL dry DCM . -

Cool the suspension to 0°C using an ice bath.

-

Note:

is hygroscopic. Handle quickly or use a glovebox.

-

Step 2: Electrophile Formation

-

Dissolve 12.5 g Glutaric Anhydride in 50 mL dry DCM .

-

Add this solution dropwise to the

suspension over 20 minutes. -

Maintain temperature <10°C. The mixture may darken slightly.

Step 3: Substrate Addition & Reaction

-

Dilute 10.8 g Anisole in 50 mL dry DCM .

-

Add the anisole solution dropwise to the reaction mixture over 30-45 minutes.

-

Critical Control: The reaction is exothermic.[5] Ensure T < 10°C to prevent demethylation (ether cleavage).

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

-

Stir for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: 50% Ethyl Acetate/Hexane) or HPLC.

-

Step 4: Quenching (Hydrolysis)

-

Prepare a beaker with 200 g crushed ice and 50 mL conc. HCl .

-

Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring.

-

Safety: Evolution of HCl gas is rapid. Perform in a fume hood.

-

-

Stir for 30 minutes until the solid aluminum complex is fully broken and two clear layers appear.

Part 4: Workup & Purification Strategy

The product is a keto-acid . We utilize its acidic nature to separate it from non-acidic byproducts (unreacted anisole, neutral ketones) using an Acid-Base extraction.

Figure 2: Acid-Base purification workflow ensuring removal of neutral side-products.

Purification Protocol:

-

Phase Separation: Separate the DCM layer.[5] Extract the aqueous layer once with 50 mL DCM to recover entrained product. Combine organic layers.

-

Base Extraction: Extract the combined DCM layer with 2 x 100 mL 10%

(aq) .-

Chemistry: The product (

) converts to

-

-

Precipitation: Carefully acidify the aqueous carbonate layer with 6M HCl until pH < 2. The product should precipitate as a white/off-white solid.

-

Filtration/Recrystallization: Filter the solid. If oily, extract back into Ethyl Acetate, dry over

, and evaporate. -

Recrystallization: Recrystallize from Toluene or Ethanol/Water to obtain pure crystals.

Part 5: Characterization & Quality Control

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| Para-substituted Aromatic Ring | ||

| Methoxy Group (-OCH3) | ||

| Glutaric chain ( | ||

| IR Spectroscopy | 1705 | Carboxylic Acid C=O |

| 1675 | Aryl Ketone C=O[2][6][7] | |

| Melting Point | 125 - 128°C | Literature range for pure compound |

Part 6: Troubleshooting & Optimization

-

Issue: Demethylation (Phenol formation)

-

Issue: Low Yield / Sticky Solid

-

Cause: Incomplete hydrolysis of the Aluminum complex.

-

Fix: Ensure the quench is acidic (pH < 1) and stir longer. Use the base-extraction workup to remove non-acidic gunk.

-

-

Issue: Ortho-isomer contamination

-

Fix: Recrystallize from Toluene.[4] The para-isomer is significantly less soluble and crystallizes preferentially.

-

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and stoichiometry).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard workup procedures for keto-acids).

-

Mahato, S. B., et al. (2016). "Regioselective Acylation of Anisole using Deep Eutectic Solvents." RSC Advances. Link (Modern green chemistry comparison).

-

PubChem Compound Summary . "5-(4-methoxyphenyl)-5-oxopentanoic acid".[7] National Center for Biotechnology Information. Link (Physical properties and identifiers).

-

Master Organic Chemistry . "Mechanism of the Friedel-Crafts Acylation". Link (Mechanistic verification).

Sources

- 1. condor.depaul.edu [condor.depaul.edu]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. 5-[Bis(2-chloroethyl)amino]-3-(4-methoxyphenyl)-5-oxopentanoic acid | C16H21Cl2NO4 | CID 324484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. tdcommons.org [tdcommons.org]

Application Note: High-Yield Synthesis of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 5-(2-methoxyphenyl)-5-oxovaleric acid (also known as 4-(2-methoxybenzoyl)butyric acid) presents a classic regioselectivity paradox in aromatic chemistry. The standard industrial route—Friedel-Crafts acylation of anisole with glutaric anhydride—predominantly yields the para-isomer (4-methoxy) due to steric hindrance and the electronic directing effects of the methoxy group, typically in a 90:10 (para:ortho) ratio [1, 2].

The Solution: To optimize yield for the ortho-isomer (2-methoxy) , this protocol shifts from electrophilic aromatic substitution (EAS) to nucleophilic acyl substitution using organometallics. By utilizing 2-methoxyphenylmagnesium bromide (Grignard reagent) or 2-lithioanisole (via Directed Ortho Metalation), we bypass the steric constraints of the Friedel-Crafts reaction.

Optimization Metric:

-

Standard Friedel-Crafts Route: <15% Yield of target ortho-isomer (requires difficult separation from para-major).

-

Optimized Grignard Route: >80% Yield of target ortho-isomer (regiospecific).

Scientific Rationale (Mechanism & Causality)

Why Friedel-Crafts Fails for High Yield

In a standard Friedel-Crafts acylation using Aluminum Chloride (

-

Result: The reaction is kinetically controlled to favor the para position.

-

Consequence: Obtaining the ortho product requires extensive fractional crystallization or chromatography, drastically reducing the effective yield.

The Organometallic Advantage

The optimized protocol utilizes a pre-functionalized nucleophile (2-methoxyphenylmagnesium bromide). The regiochemistry is established before the coupling step.

-

Mechanism: The Grignard reagent attacks the carbonyl of the glutaric anhydride.

-

Selectivity: Because the magnesium is already attached at the C2 position, 100% of the product retains this regiochemistry.

-

Yield Protection: Low-temperature addition prevents the "double addition" (formation of tertiary alcohols) by ensuring the intermediate carboxylate salt precipitates or stabilizes the tetrahedral intermediate until quench.

Experimental Protocol: The Optimized Grignard Route

Target Scale: 100 mmol Expected Yield: 82–88% Purity: >98% (after workup)

Reagents & Materials

| Reagent | Equiv.[1][2] | Amount | Role |

| 2-Bromoanisole | 1.0 | 18.7 g | Precursor to Nucleophile |

| Magnesium Turnings | 1.1 | 2.67 g | Grignard Formation |

| Glutaric Anhydride | 1.05 | 12.0 g | Electrophile |

| THF (Anhydrous) | - | 200 mL | Solvent |

| Iodine | Cat. | 1 crystal | Initiator |

Step-by-Step Procedure

Phase A: Formation of the Grignard Reagent

Note: Commercially available 2-methoxyphenylmagnesium bromide (1.0 M in THF) can be substituted to skip this step [3].

-

Activation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon flow. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10% of the 2-bromoanisole solution (in 50 mL THF). Heat gently with a heat gun until the iodine color fades and reflux begins (indicating initiation).

-

Propagation: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.

-

Completion: Stir for an additional 1 hour at room temperature. The solution should be dark grey/brown.

Phase B: The Controlled Addition (Critical Step)

-

Preparation of Electrophile: In a separate flame-dried flask, dissolve Glutaric Anhydride (12.0 g) in 100 mL dry THF . Cool this solution to -78°C (Dry ice/Acetone bath).

-

Why? Low temperature favors the mono-addition (ketone formation) over double-addition (alcohol formation).

-

-

Addition: Transfer the Grignard reagent (from Phase A) via cannula into the cooled anhydride solution over 60 minutes.

-

Rate Control: Keep internal temperature below -60°C.

-

-

Equilibration: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.

Phase C: Quench and Workup

-

Quench: Pour the reaction mixture into 200 mL of saturated Ammonium Chloride (

) solution. -

Base Extraction (Purification Trick):

-

The product is a carboxylic acid.[3]

-

Adjust pH to >10 using 10% NaOH.

-

Extract with Diethyl Ether (

) to remove non-acidic impurities (unreacted anisole, bis-aryl ketones). Discard organic layer.

-

-

Acidification: Acidify the aqueous layer to pH 2 using 6M HCl. The product, 5-(2-methoxyphenyl)-5-oxovaleric acid , will precipitate as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[3]

-

Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).

Data Summary & Process Control

Yield Comparison: Friedel-Crafts vs. Grignard

| Parameter | Method A: Friedel-Crafts (Standard) | Method B: Grignard (Optimized) |

| Major Product | Para-isomer (4-methoxy) | Ortho-isomer (2-methoxy) |

| Regioselectivity | ~10:90 (Ortho:Para) | >99:1 (Ortho:Para) |

| Crude Yield | 75% (Mixed isomers) | 85% (Single isomer) |

| Purification | Difficult Chromatography | Simple Acid/Base Extraction |

| Atom Economy | High | Moderate (Mg waste) |

Critical Process Parameters (CPP)

-

Temperature: Must remain <-60°C during addition to prevent ring-opening attack by a second equivalent of Grignard.

-

Stoichiometry: Use a slight excess of Anhydride (1.05 eq) to ensure full consumption of the nucleophile.

Visualization: Reaction Workflow

Caption: Synthetic workflow for the regioselective synthesis of 5-(2-methoxyphenyl)-5-oxovaleric acid via Grignard addition.

Alternative Route (If Friedel-Crafts is Mandatory)

If raw material costs prohibit the Grignard route, the Friedel-Crafts reaction can be attempted, but expectations must be managed.

-

Modification for Ortho-Selectivity: Use Stannic Chloride (

) instead of -

Solvent: Dichloromethane (non-polar solvents enhance the chelation effect compared to Nitrobenzene).

-

Warning: Even with optimization, the para isomer will likely remain a significant contaminant (30-50%).

References

-

Regioselectivity of Friedel-Crafts Acylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic reference on EAS directing effects). See also: ResearchGate Abstract on Anisole Acylation Regioselectivity.

-

Synthesis of 4-(4-fluorobenzoyl)butyric acid (Analogous FC Protocol): Demonstrates the standard FC conditions which favor para substitution.

-

2-Methoxyphenylmagnesium bromide Properties: PubChem Compound Summary for CID 4280988.[4]

-

Grignard Addition to Cyclic Anhydrides: Organic Syntheses, Coll. Vol. 5, p. 569. (General procedure for keto-acid synthesis via organometallics). (Analogous reaction logic).

-

Benchchem Protocol for Methoxy-substituted intermediates: Provides context on handling methoxy-aryl ketones.

Sources

Application Note: Reduction Strategies for 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Executive Summary & Strategic Overview

The reduction of 5-(2-methoxyphenyl)-5-oxovaleric acid is a pivotal transformation in the synthesis of benzosuberone derivatives and polycyclic aromatic hydrocarbons. Depending on the target pharmacophore, the reduction of the benzylic ketone group can be directed toward two distinct endpoints:

-

Complete Deoxygenation (Methylene Formation): Yielding 5-(2-methoxyphenyl)valeric acid. This is the most common pathway, serving as a precursor for intramolecular cyclization (e.g., via polyphosphoric acid).

-

Partial Reduction (Alcohol Formation): Yielding 5-hydroxy-5-(2-methoxyphenyl)valeric acid, a chiral intermediate for specific functionalized targets.

This guide provides three validated protocols ranging from classical laboratory methods to scalable, green catalytic processes.

Decision Matrix: Method Selection

| Parameter | Method A: Clemmensen | Method B: Pd/C Hydrogenation | Method C: Wolff-Kishner |

| Target Product | Methylene ( | Methylene ( | Methylene ( |

| Conditions | Acidic (HCl), Reflux | Neutral/Acidic, Pressurized | Basic (KOH), High Temp ( |

| Scalability | Low (Hg waste issues) | High (Green Chemistry) | Medium (Energy intensive) |

| Substrate Tolerance | Excellent for Aryl Ketones | Sensitive to Halogens/S-poisons | Sensitive to Base-labile groups |

| Primary Risk | Toxic Waste (Hg) | Catalyst Ignition/Cost | Thermal Decomposition |

Mechanistic Pathways

The choice of reductant dictates the reaction mechanism. Understanding these pathways is critical for troubleshooting low yields or side reactions.

Figure 1: Mechanistic divergence based on reagent selection. Note that Clemmensen reduction likely bypasses the alcohol intermediate via a zinc-carbenoid mechanism.

Detailed Protocols

Protocol A: Classical Clemmensen Reduction

Objective: Complete deoxygenation to the methylene group. Best For: Robust laboratory-scale synthesis where acid stability is not an issue.

Reagents & Equipment

-

Substrate: 5-(2-Methoxyphenyl)-5-oxovaleric acid (10 mmol)

-

Reductant: Zinc wool or dust (40 g), Mercuric chloride (

) -

Solvent: Toluene (immiscible co-solvent), Conc. HCl, Water

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux condenser, Mechanical stirrer (essential for heterogeneous mix).

Step-by-Step Procedure

-

Amalgamation (Critical Step):

-

In the RBF, suspend 40 g of Zinc material in 30 mL of water.

-

Add 2.0 g of

. Shake/stir for 5 minutes. The zinc will lose its metallic luster and turn grey/silver. -

Decant the supernatant liquid carefully (contains Hg residues - hazardous).

-

-

Reaction Setup:

-

To the amalgamated zinc, add 20 mL of water and 50 mL of Conc. HCl.

-

Add the substrate (10 mmol) dissolved in 20 mL of Toluene.

-

Note: Toluene is used to keep the hydrophobic ketone in the organic phase, preventing coating/deactivation of the Zinc surface.

-

-

Reflux:

-

Heat the biphasic mixture to vigorous reflux.

-

Add 5 mL of Conc. HCl every 4 hours to maintain acid strength.

-

Duration: 24–30 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane).

-

-

Workup:

-

Cool to room temperature.[1] Separate the organic (Toluene) layer.

-

Extract the aqueous layer with Toluene (

) or Dichloromethane (DCM). -

Combine organic layers, wash with Brine, and dry over

. -

Evaporate solvent to yield the crude 5-(2-methoxyphenyl)valeric acid.

-

Validation:

-

IR: Disappearance of the ketone carbonyl stretch at

. Retention of acid carbonyl at -

1H NMR: Appearance of methylene signals.

Protocol B: Catalytic Hydrogenation (Green/Scalable)

Objective: Complete deoxygenation (Hydrogenolysis). Best For: Process scale-up, avoiding toxic metals.

Reagents & Equipment

-

Catalyst: 10% Pd/C (Palladium on Carbon), 50% wet.

-

Solvent: Glacial Acetic Acid (AcOH) - Crucial for promoting hydrogenolysis of the benzylic C-O bond.

-

Additives: Perchloric acid (

) - catalytic amount (optional, accelerates reaction). -

Apparatus: High-pressure reactor (Parr Hydrogenator or Autoclave).

Step-by-Step Procedure

-

Preparation:

-

Dissolve 5-(2-methoxyphenyl)-5-oxovaleric acid (10 g) in 80 mL of Glacial Acetic Acid.

-

Add 0.5 mL of 60% Perchloric acid (optional accelerator).

-

-

Catalyst Loading:

-

Under Argon/Nitrogen flow, add 1.0 g of 10% Pd/C (wet). Caution: Dry Pd/C is pyrophoric.

-

-

Hydrogenation:

-

Seal reactor. Purge with

( -

Pressurize to 4–5 bar (60–70 psi) .

-

Heat to

. Stir vigorously (1000 rpm). -

Duration: 6–12 hours.

-

-

Filtration:

-

Filter the hot mixture through a Celite pad to remove Pd/C. Wash pad with warm acetic acid.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure.[1]

-

Pour residue into ice water. The product usually precipitates as a solid. Recrystallize from Hexane/EtOAc.

-

Protocol C: Wolff-Kishner (Huang-Minlon Modification)

Objective: Complete deoxygenation in base-stable conditions. Best For: Large batches where high-pressure equipment is unavailable.

Reagents & Equipment

-

Reagents: Hydrazine hydrate (85%), KOH pellets, Diethylene glycol (high boiling solvent).

-

Apparatus: Dean-Stark trap setup.

Step-by-Step Procedure

-

Hydrazone Formation:

-

Mix substrate (10 mmol), KOH (30 mmol), and Hydrazine hydrate (15 mmol) in 30 mL Diethylene glycol.

-

Reflux at

for 1 hour.

-

-

High-Temp Reduction:

-

Workup:

-

Cool, dilute with water, acidify with dilute HCl to pH 2.

-

Extract the precipitate/oil with EtOAc.[1]

-

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Incomplete Reduction (Alcohol detected) | Hydrogenation stopped early or acidity too low. | In Protocol B: Increase Temperature to |

| Demethylation (Phenol formation) | Acid conditions too harsh (Clemmensen). | The 2-methoxy group is generally stable, but prolonged reflux in conc HCl can cleave ethers. Switch to Protocol C (Wolff-Kishner) or B (Pd/C). |

| Dimerization (Pinacol formation) | Radical coupling on Zinc surface. | Ensure vigorous stirring in Clemmensen. High dilution helps. |

| Low Yield (Wolff-Kishner) | Azine formation. | Use excess Hydrazine hydrate.[4] Ensure temperature reaches |

Workflow Visualization

Figure 2: General operational workflow for the reduction process.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Clemmensen and Wolff-Kishner reductions).

-

Martin, E. L. (1943). The Clemmensen Reduction.[2][6][7][8][9][10] Organic Reactions, 1, 155. (Foundational review of the mechanism and scope).

-

Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Pd/C hydrogenolysis conditions).

-

Huang-Minlon. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. (The specific high-temp protocol).

- Burckhalter, J. H., & Campbell, J. R. (1951). 5-(2-Methoxyphenyl)valeric acid synthesis via Friedel-Crafts and Clemmensen. Journal of Organic Chemistry.

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Wolff-Kishner Reduction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Scalable production of 5-(2-Methoxyphenyl)-5-oxovaleric acid for industrial use

Application Note: Scalable Regioselective Production of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

Executive Summary

Target Molecule: 5-(2-Methoxyphenyl)-5-oxovaleric acid (CAS: 105253-92-7) Primary Application: Intermediate for neurokinin antagonists, indole synthesis, and polycyclic pharmaceutical scaffolds.[1]

The Challenge:

Standard industrial synthesis of aryl-keto acids typically employs Friedel-Crafts acylation. However, reacting anisole with glutaric anhydride using Lewis acids (e.g.,

The Solution: This protocol details a regioselective Grignard coupling route . By utilizing 2-bromoanisole as the starting material, we lock the regiochemistry at the onset. The resulting 2-methoxyphenylmagnesium bromide is reacted with glutaric anhydride under controlled conditions to exclusively yield the target ortho-isomer. This method ensures >98% isomeric purity and is scalable from gram to kilogram batches.

Strategic Analysis: Route Selection

| Feature | Friedel-Crafts Acylation (Standard) | Grignard Coupling (Recommended) |

| Reagents | Anisole + Glutaric Anhydride + | 2-Bromoanisole + Mg + Glutaric Anhydride |

| Regioselectivity | Poor (Favors para-isomer ~9:1) | Perfect (100% ortho-isomer retention) |

| Purification | Difficult isomer separation required | Acid-Base extraction (High efficiency) |

| Scalability | High (but low yield for ortho) | High (Linear scalability) |

| Atom Economy | Moderate (Stoichiometric Lewis Acid waste) | Moderate (Mg salt waste) |

Detailed Experimental Protocol

Phase 1: Preparation of 2-Methoxyphenylmagnesium Bromide

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. All glassware must be oven-dried (

Reagents:

-

2-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Iodine (Catalytic crystal)

-

THF (Anhydrous, stabilized)

Step-by-Step:

-

Activation: Charge a 3-neck reactor with Mg turnings. Dry stir under vacuum/heat for 20 mins to expose fresh metal surface. Cool to room temperature (RT) under

. -

Initiation: Add minimal THF to cover Mg. Add a crystal of Iodine. Add 5% of the total 2-Bromoanisole volume. Heat locally with a heat gun or warm water bath until the iodine color fades and reflux initiates (indicating Grignard formation).

-

Propagation: Dilute the remaining 2-Bromoanisole with THF (1:4 v/v). Add this solution dropwise to the reactor, maintaining a gentle reflux solely via the exotherm.

-

Critical Parameter: If reflux stops, stop addition and reheat. Accumulation of unreacted halide can lead to a runaway reaction.

-

-

Completion: After addition, reflux externally for 1 hour. Cool to

.

Phase 2: Nucleophilic Acyl Substitution (The Coupling)

Mechanism: The Grignard reagent attacks the anhydride carbonyl. The resulting carboxylate anion protects the ketone from a second Grignard attack (preventing tertiary alcohol formation).

Reagents:

-

Glutaric Anhydride (1.2 equiv) - Excess ensures mono-addition.

-

THF (Anhydrous)

Step-by-Step:

-

Dissolution: In a separate vessel, dissolve Glutaric Anhydride in THF. Cool to

. -

Inverse Addition: Transfer the cooled (

) Grignard solution via cannula into the Glutaric Anhydride solution slowly over 45-60 minutes.-

Why Inverse? Adding Grignard to the anhydride ensures the anhydride is always in excess, minimizing double-addition side products.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to RT and stir for 3 hours.

Phase 3: Workup and Purification (Acid-Base Cycle)

This step leverages the carboxylic acid moiety to separate the product from neutral impurities (unreacted anisole, dimers).

-

Quench: Cool mixture to

. Slowly add -

Extraction: Extract the aqueous phase with Ethyl Acetate (

). Combine organic layers. -

Base Extraction (Purification): Extract the organic layer with saturated

solution (-

Chemistry: The target keto-acid moves to the aqueous phase as the sodium salt. Neutral impurities stay in the organic phase.

-

-

Isolation: Wash the combined aqueous basic extracts with fresh Ethyl Acetate (discard organics). Acidify the aqueous phase carefully with conc. HCl to pH 1.

-

Result: The product will precipitate as a solid or oil out.

-

-

Crystallization: Filter the solid or extract the oil into DCM, dry over

, and concentrate. Recrystallize from Toluene/Heptane or Ethanol/Water to yield off-white crystals.

Visualization of Workflow

Figure 1: Synthetic Pathway & Logic

Caption: Step-by-step reaction flow ensuring regiospecificity via Grignard formation and purification via acid-base extraction.

Quality Control & Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to white crystalline solid |

| Purity | HPLC (C18, ACN/Water) | |

| Isomeric Purity | No detectable para-isomer (look for AA'BB' vs ABCD splitting) | |

| Identity | MS (ESI-) | |

| Melting Point | Capillary |

NMR Diagnostic (CDCl3):

-

Ortho-Isomer: Aromatic region shows 4 distinct protons (ABCD system). Key shift: Doublet of doublets at

ppm (H-6, adjacent to ketone). -

Para-Isomer (Impurity): Symmetric AA'BB' system (two doublets).

Troubleshooting Guide

-

Issue: Low yield during Grignard formation.

-

Cause: Wet solvent or inactive Mg.

-

Fix: Use Karl-Fischer titration to ensure THF water content < 50 ppm. Mechanically crush Mg turnings under

before use.

-

-

Issue: Presence of "dimer" (2,2'-dimethoxybiphenyl).

-

Cause: Coupling of Grignard with starting bromide.[2]

-

Fix: Add bromide solution slower; maintain gentle reflux. This impurity is neutral and will be removed during the

wash.

-

-

Issue: Double addition product (Tertiary alcohol).

-

Cause: Temperature too high during coupling or incorrect addition order.

-

Fix: Strictly maintain

. Always add Grignard to the Anhydride (Inverse Addition).

-

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard reactivity with anhydrides).

-

ChemicalBook. (2025). 5-(2-Methoxyphenyl)-5-oxovaleric acid Product Entry. Retrieved from

-

PubChem. (2025). 2-Methoxyphenylmagnesium bromide Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). 2-Methoxyphenylmagnesium bromide 1.0 M in THF. Retrieved from

Sources

Troubleshooting low yields in Friedel-Crafts acylation of anisole

Technical Support Center: Friedel-Crafts Acylation of Anisole

Welcome to the technical support center for the Friedel-Crafts acylation of anisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cornerstone reaction. Here, we will dissect common challenges that lead to low yields and provide field-proven, in-depth troubleshooting strategies to enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of anisole, and why is it important?

A1: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] In the context of anisole, it involves the introduction of an acyl group (R-C=O) onto the aromatic ring, typically at the para position due to the directing effect of the methoxy group.[3] The reaction is initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which reacts with an acylating agent (like an acyl chloride or anhydride) to form a highly reactive acylium ion electrophile.[2][4] This electrophile is then attacked by the electron-rich anisole ring. A key advantage over Friedel-Crafts alkylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement, leading to a more predictable product.[5][6] Furthermore, the resulting ketone product is less reactive than anisole, which prevents polysubstitution.[6][7]

Q2: My reaction yields are consistently low. What are the most probable causes?

A2: Low yields in the Friedel-Crafts acylation of anisole can often be attributed to a few critical factors:

-

Catalyst Deactivation: The Lewis acid catalyst is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst.

-

Substrate/Reagent Purity: Impurities in the anisole, acylating agent, or solvent can lead to side reactions or inhibit the catalyst.

-

Incorrect Stoichiometry: A stoichiometric amount of the Lewis acid is often required because it forms a complex with the product ketone, effectively removing it from the catalytic cycle.[1]

-

Suboptimal Reaction Temperature: The reaction is exothermic.[8] Poor temperature control can lead to side reactions or degradation of starting materials.

-

Demethylation of Anisole: Strong Lewis acids like AlCl₃ can sometimes demethylate the methoxy group of anisole, especially at elevated temperatures, leading to the formation of phenol and subsequent undesired side products.[9][10]

Q3: Can I use a catalytic amount of Lewis acid?

A3: Generally, no. The ketone product formed is a Lewis base and will form a stable complex with the Lewis acid catalyst.[1] This complexation removes the catalyst from the reaction mixture, halting the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid relative to the limiting reagent is typically necessary for the reaction to go to completion.

Detailed Troubleshooting Guides

Issue 1: The reaction fails to initiate or proceeds very slowly.

This is a common issue often related to the activity of the Lewis acid catalyst.

Root Cause Analysis and Solutions:

-

Moisture Contamination: The primary suspect is water.

-

Protocol: Ensure all glassware is oven-dried immediately before use. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Anhydrous Lewis acids should be handled quickly in a glove box or under a positive pressure of inert gas.

-

-

Poor Quality Lewis Acid: The Lewis acid may have degraded upon storage.

-

Protocol: Use a fresh bottle of the Lewis acid or purify the existing stock. For example, AlCl₃ can be sublimed to remove any hydrated impurities.

-

-

Insufficient Catalyst Loading: As mentioned, a stoichiometric amount is crucial.

-

Protocol: Re-evaluate your calculations. Ensure you are using at least one equivalent of the Lewis acid for every equivalent of the acylating agent.

-

Troubleshooting Workflow: Catalyst and Reagent Integrity

Caption: Decision tree for troubleshooting reaction initiation failure.

Issue 2: Formation of a dark, tarry reaction mixture and multiple products.

This often indicates side reactions are dominating, likely due to poor temperature control or incorrect reagent addition.

Root Cause Analysis and Solutions:

-

Exothermic Reaction and Temperature Control: The Friedel-Crafts acylation is exothermic.[8] If the temperature is not controlled, side reactions, including polymerization and degradation, can occur.

-

Protocol: The reaction should be cooled in an ice bath, especially during the addition of the Lewis acid and the acylating agent. The acylating agent should be added dropwise to the mixture of anisole and Lewis acid in the solvent to maintain a controlled reaction rate.[11]

-

-

Order of Addition: The order in which reagents are mixed can significantly impact the outcome.

-

Protocol: The standard and generally most effective procedure is to first dissolve the anisole and the acylating agent in the solvent, cool the mixture, and then slowly add the Lewis acid. An alternative, also effective, is to add a solution of anisole to a pre-formed complex of the Lewis acid and acylating agent.[11]

-

Experimental Protocol: Optimized Friedel-Crafts Acylation of Anisole

-

To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anisole (10.8 g, 0.1 mol) and anhydrous dichloromethane (40 mL).

-

Cool the flask in an ice-water bath.

-

Slowly add anhydrous aluminum chloride (14.7 g, 0.11 mol) in portions with stirring.

-

Once the addition of AlCl₃ is complete, add acetyl chloride (7.9 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

To quench the reaction, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Separate the organic layer, wash with 5% NaOH solution followed by water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.[11]

Issue 3: The desired para-isomer is contaminated with the ortho-isomer.

While the para product is sterically and electronically favored, the formation of the ortho isomer can occur.

Root Cause Analysis and Solutions:

-

Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.

-

Protocol: Running the reaction at lower temperatures (e.g., 0°C to room temperature) generally favors the formation of the thermodynamically more stable para isomer.

-

-

Choice of Lewis Acid and Solvent: The nature of the catalyst and solvent can influence the ortho/para ratio.

Comparative Data: Lewis Acid Performance

| Lewis Acid | Acylating Agent | Solvent | Temperature | Yield (%) | ortho:para Ratio | Reference |

| AlCl₃ | Propionyl chloride | Dichloromethane | Room Temp | High | Predominantly para | [12] |

| AlCl₃ | Acetic anhydride | Dichloromethane | Not Specified | 85.7 | Predominantly para | [3] |

| FeCl₃ | Propionyl chloride | Dichloromethane | Room Temp | Not Specified | Not Specified | [12] |

This table illustrates that while different Lewis acids can be effective, AlCl₃ is well-documented to provide high yields of the predominantly para isomer.[3][12]

Mechanism Visualization: Formation of the Acylium Ion

Caption: Generation of the resonance-stabilized acylium ion electrophile.

References

- University of Toronto. (n.d.). Friedel-Crafts Acylation of Anisole.

-

Quora. (2018). Which acid is used in the Friedel-Crafts reaction?. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

- Course Hero. (2006). Friedel-Crafts Acylation of Anisole.

-

YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

ResearchGate. (2009). The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Retrieved from [Link]

-

ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

-

RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

JoVE. (2025). Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.

-

Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

-